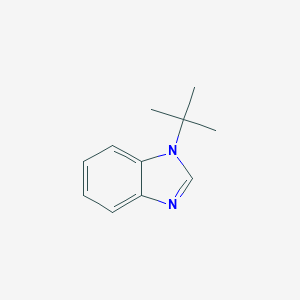
1-Tert-butylbenzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butylbenzimidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole itself consists of a benzene ring fused with an imidazole ring. The tert-butyl group attached to the nitrogen atom in the imidazole ring enhances the compound’s stability and lipophilicity, making it a valuable scaffold in medicinal chemistry and various industrial applications.
Métodos De Preparación
The synthesis of 1-Tert-butylbenzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by cyclization. One common method includes the use of tert-butylamine and o-phenylenediamine in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the benzimidazole ring .
Industrial production methods often involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance yield and efficiency. Catalysts such as Lewis acids or transition metals may be employed to facilitate the reaction and improve selectivity .
Análisis De Reacciones Químicas
1-Tert-butylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon, resulting in the formation of reduced benzimidazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, with common reagents including halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation with chlorine can produce 4-chloro-1-tert-butyl-1H-benzimidazole .
Aplicaciones Científicas De Investigación
1-Tert-butylbenzimidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways involving benzimidazole derivatives.
Medicine: It has potential therapeutic applications, including as an antifungal, antibacterial, and anticancer agent.
Mecanismo De Acción
The mechanism of action of 1-Tert-butylbenzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with DNA synthesis and repair, leading to its potential use as an anticancer agent .
Comparación Con Compuestos Similares
1-Tert-butylbenzimidazole can be compared with other benzimidazole derivatives such as:
1H-Benzimidazole: The parent compound without the tert-butyl group, which has lower lipophilicity and stability.
2-Methyl-1H-benzimidazole: A derivative with a methyl group at the 2-position, offering different steric and electronic properties.
4-Chloro-1H-benzimidazole: A halogenated derivative with enhanced reactivity towards nucleophiles.
The uniqueness of this compound lies in its tert-butyl group, which provides increased stability and lipophilicity, making it more suitable for certain applications in medicinal chemistry and industrial processes .
Propiedades
Número CAS |
17582-96-6 |
|---|---|
Fórmula molecular |
C11H14N2 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
1-tert-butylbenzimidazole |
InChI |
InChI=1S/C11H14N2/c1-11(2,3)13-8-12-9-6-4-5-7-10(9)13/h4-8H,1-3H3 |
Clave InChI |
NWIJKJXHRDULIU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1C=NC2=CC=CC=C21 |
SMILES canónico |
CC(C)(C)N1C=NC2=CC=CC=C21 |
Sinónimos |
1H-Benzimidazole,1-(1,1-dimethylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















